Lipophilicity (XLogP3) Comparison: Benzyloxy vs. Methoxy vs. Unsubstituted 2-Aminophenol
The computed XLogP3 of 2-amino-4-(benzyloxy)phenol is 2.4, which is 4.0-fold higher than 2-aminophenol (XLogP3 = 0.60) and 2.0-fold higher than 2-amino-4-methoxyphenol (XLogP3 = 1.20) [1][2]. This difference is driven by the benzyloxy moiety's additional aromatic ring and methylene linker, which contribute approximately +1.2 log units relative to the methoxy analog. For procurement decisions, this means the benzyloxy compound will preferentially partition into organic solvents during extraction (e.g., ethyl acetate/water), exhibit reduced aqueous solubility, and display higher predicted membrane permeability—properties that are critical when the compound is used as a building block for CNS-targeted or intracellular probe molecules .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-Aminophenol: XLogP3 = 0.60; 2-Amino-4-methoxyphenol: XLogP3 = 1.20 |
| Quantified Difference | ΔXLogP3 = +1.80 vs. 2-aminophenol; ΔXLogP3 = +1.20 vs. 2-amino-4-methoxyphenol |
| Conditions | Computed by XLogP3 3.0 (PubChem); values are solvent-independent calculated descriptors |
Why This Matters
A 4-fold lipophilicity difference directly impacts extraction recovery, chromatographic retention, and biological compartmentalization, making the benzyloxy compound preferable when higher logP is a design requirement.
- [1] PubChem. (2026). Compound Summary: 2-Amino-4-(benzyloxy)phenol, CID 14169807. XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/14169807 View Source
- [2] Plantaedb. (2026). 2-Aminophenol: XLogP = 0.60; Plantaedb. (2025). 2-Amino-4-methoxyphenol: XLogP = 1.20, Rotatable Bond Count = 1. https://plantaedb.com View Source
